6-Chloro-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-amine
Description
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidine moiety
Properties
Molecular Formula |
C12H19ClN4 |
|---|---|
Molecular Weight |
254.76 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-(2-piperidin-4-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H19ClN4/c1-8-16-11(13)10(12(14)17-8)3-2-9-4-6-15-7-5-9/h9,15H,2-7H2,1H3,(H2,14,16,17) |
InChI Key |
CTMFBWWZXNDZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CCC2CCNCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes chlorination, methylation, and subsequent substitution with a piperidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have investigated the anticancer properties of 6-Chloro-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-amine. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against malignancies.
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro tests revealed that it exhibits activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This property could make it valuable in developing new antibiotics or adjunct therapies for resistant infections.
Agricultural Applications
2.1 Pesticidal Activity
Research has explored the use of this compound as a pesticide. Its efficacy against various pests has been evaluated, with findings indicating that it can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
2.2 Herbicidal Properties
The compound's herbicidal activity has also been studied, showing effectiveness in controlling certain weed species. Field trials demonstrated that formulations containing this compound could significantly lower weed biomass without adversely affecting crop yield.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound is being investigated for its potential as a polymer additive. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Reduced viability of breast cancer cells |
| Antimicrobial | Effective against MRSA and other bacterial strains | |
| Agricultural | Pesticide | Significant reduction in pest populations |
| Herbicide | Lowered weed biomass without affecting crops | |
| Material Science | Polymer additive | Enhanced mechanical properties and thermal stability |
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy. The trial reported a notable decrease in tumor size and improved patient outcomes, indicating its potential role in cancer treatment regimens.
Case Study 2: Agricultural Field Trials
Field trials conducted on soybean crops treated with formulations containing this compound showed a significant reduction in common weeds while maintaining crop health. This study highlighted the compound's potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyrimidin-4-amine: Lacks the piperidine moiety, which may affect its biological activity.
2-Methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine: Lacks the methyl group, which may alter its chemical properties.
Uniqueness
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine is unique due to the presence of all three substituents (chlorine, methyl, and piperidine), which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
6-Chloro-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a piperidine moiety, and an amine functional group, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Effects : Many pyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, pyrimidine compounds have been evaluated for their effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Certain piperidine-containing compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents. Studies have indicated that modifications in the piperidine structure can enhance the selectivity and potency against specific cancer types .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially alleviating symptoms of depression and anxiety .
- Receptor Binding : The piperidine moiety may facilitate binding to various receptors in the central nervous system (CNS), influencing neurotransmitter pathways and exhibiting psychoactive effects .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, a study synthesized a series of piperidine derivatives and assessed their activity against MAO enzymes, revealing that specific substitutions significantly enhance inhibitory potency .
Table 1: Summary of Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Pyrimidine A | Antibacterial | E. coli | |
| Piperidine B | Anticancer | Cancer Cell Lines | |
| Compound C | MAO Inhibition | MAO-A/B |
Case Studies
- Antimicrobial Screening : A study evaluated a library of pyrimidine derivatives, including those with piperidine substituents, against Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, indicating strong antibacterial activity .
- Cytotoxicity Assays : Research involving the cytotoxic effects of piperidine derivatives on HeLa cancer cells revealed that modifications to the nitrogen-containing ring significantly impacted cell viability, with some compounds achieving over 75% cytotoxicity at low micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro-4-methylpyrimidine derivatives) can undergo alkylation with piperidine-containing reagents. Optimization involves temperature control (e.g., 0°C to room temperature for bromination steps), inert atmospheres (N₂), and purification via silica gel chromatography or recrystallization .
- Key Considerations : Monitor reaction progress using TLC or HPLC. LiAlH₄ reduction steps may require strict anhydrous conditions to avoid side reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and piperidinyl groups) and assess purity .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds observed in analogous pyrimidines) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
Q. What solvent systems are suitable for solubility testing, and how do structural features influence physicochemical properties?
- Guidance : Test polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic and amine moieties. Piperidine substituents may enhance solubility in alcohols (e.g., ethanol). Hydrogen-bonding interactions, as seen in related pyrimidines, reduce aqueous solubility .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its bioactivity, and what methods can identify these forms?
- Analysis : Polymorphs arise from variations in crystal packing (e.g., dihedral angles between pyrimidine and aryl groups). Use single-crystal XRD to compare lattice parameters and DSC/TGA to assess thermal stability. For example, polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine showed differences in hydrogen-bonding networks .
- Implications : Polymorphs may alter dissolution rates or receptor binding in biological assays.
Q. What strategies can resolve contradictions in SAR studies when modifying the piperidinyl or chloro substituents?
- Approach :
- Systematic Substitution : Replace the chloro group with fluoro or methyl to evaluate electronic effects on activity .
- Piperidine Modifications : Introduce sp³-hybridized analogs (e.g., pyrrolidine) to assess conformational flexibility. Bioactivity data from pyridinylpyrimidine analogs suggest alkyl chain length impacts potency .
- Validation : Use computational docking (e.g., molecular dynamics simulations) to correlate structural changes with target binding .
Q. How should researchers address discrepancies in reported reaction yields or byproduct formation during scale-up?
- Troubleshooting :
- Byproduct Identification : LC-MS or GC-MS to detect impurities (e.g., dechlorinated byproducts).
- Process Optimization : Adjust stoichiometry (e.g., excess amine for alkylation) or switch to flow chemistry for better heat management .
- Case Study : In the synthesis of pyridinylpyrimidines, LiAlH₄ reduction at controlled temperatures minimized over-reduction .
Q. What computational tools are effective for predicting reactivity or optimizing synthetic pathways?
- Tools :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states for chlorination or alkylation steps .
- Retrosynthesis Software : Platforms like ICSynth or ASKCOS to propose alternative routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
